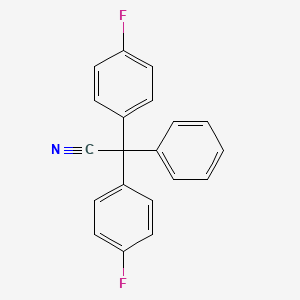

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Description

BenchChem offers high-quality 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGTIPIURUMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647346 | |

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289656-82-2 | |

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and a discussion of the potential applications of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the physicochemical characteristics of the compound, offers a detailed, scientifically-grounded methodology for its synthesis, and explores its potential as a scaffold in the design of novel therapeutic agents. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.

Introduction

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a triarylacetonitrile derivative characterized by the presence of two fluorophenyl groups and one phenyl group attached to a central quaternary carbon bearing a nitrile functional group. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group, a versatile functional group, can participate in various chemical transformations and is a key pharmacophore in numerous approved drugs.[1][2] The structural motif of a triarylethane scaffold is also prevalent in a range of biologically active molecules. This unique combination of structural features suggests that 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile holds significant potential as a building block for the synthesis of novel compounds with interesting pharmacological profiles.

Chemical and Physical Properties

The precise experimental determination of all physicochemical properties of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source/Justification |

| CAS Number | 289656-82-2 | [3][4] |

| Molecular Formula | C₂₀H₁₃F₂N | [5] |

| Molecular Weight | 305.33 g/mol | [5] |

| Appearance | White to off-white solid (Predicted) | Based on similar triarylacetonitriles. |

| Melting Point | Not available. Expected to be a solid at room temperature. | Similar multi-aryl compounds are typically solids with relatively high melting points. |

| Boiling Point | Not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | High molecular weight and aromatic nature suggest a high boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and poorly soluble in water. | The largely nonpolar, aromatic structure dictates its solubility profile.[6] |

Spectral Data (Predicted)

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.50-7.20 (m, 13H): This region would contain the complex multiplets corresponding to the aromatic protons of the two 4-fluorophenyl rings and the single phenyl ring. The protons on the fluorinated rings would likely exhibit coupling with the fluorine atoms.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 160-165 (d, J ≈ 250 Hz): Carbon atoms directly bonded to fluorine (C-F) in the 4-fluorophenyl groups.

-

δ 115-140: Aromatic carbons.

-

δ 120-125: Nitrile carbon (-C≡N).

-

δ 60-70: Quaternary carbon.

-

-

IR (ATR):

-

ν̃ 2240-2260 cm⁻¹: Characteristic stretching vibration of the nitrile group (C≡N).[9]

-

ν̃ 1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.

-

ν̃ 1220-1240 cm⁻¹: Strong C-F stretching vibration.

-

-

Mass Spectrometry (EI):

-

m/z 305 (M⁺): Molecular ion peak.

-

Fragment ions: Corresponding to the loss of the nitrile group, phenyl group, and fluorophenyl groups.

-

Proposed Synthesis Protocol

A direct, published synthesis for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile has not been identified in the current literature. However, a plausible and efficient route can be designed based on the well-established chemistry of diarylacetonitriles, particularly through a nucleophilic substitution reaction under phase-transfer catalysis (PTC) conditions.[3][10] This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.

The proposed synthesis involves the deprotonation of 2,2-bis(4-fluorophenyl)acetonitrile followed by arylation with a suitable phenylating agent. A more direct approach starts from the readily available 4,4'-difluorobenzophenone.

Proposed Synthesis Pathway from 4,4'-Difluorobenzophenone

This two-step synthesis is proposed as a robust method for the preparation of the target compound.

Caption: Proposed two-step synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,2-Bis(4-fluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Formation)

-

Rationale: The first step involves the conversion of the ketone to a cyanohydrin. The use of a cyanide source like KCN with a phase-transfer catalyst such as 18-crown-6 facilitates the nucleophilic addition of the cyanide ion to the carbonyl carbon.

-

Procedure:

-

To a solution of 4,4'-difluorobenzophenone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) is added potassium cyanide (1.2 eq) and 18-crown-6 (0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., saturated aqueous NH₄Cl solution).

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

-

Rationale: The hydroxyl group of the cyanohydrin is first converted to a good leaving group (a chloride) using thionyl chloride (SOCl₂). This is followed by a copper-catalyzed cross-coupling reaction with a Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group.

-

Procedure:

-

The purified 2,2-bis(4-fluorophenyl)-2-hydroxyacetonitrile (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C, and thionyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloro-intermediate.

-

In a separate flask, a solution of phenylmagnesium bromide (1.5 eq) in THF is prepared. To this solution, a catalytic amount of copper(I) iodide (CuI, 0.05 eq) is added.

-

The crude chloro-intermediate, dissolved in dry THF, is added dropwise to the Grignard reagent mixture at 0 °C.

-

The reaction is stirred at room temperature for 4-8 hours.

-

The reaction is quenched by the careful addition of saturated aqueous NH₄Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, is purified by column chromatography on silica gel.

-

Potential Applications and Mechanism of Action

While specific biological activities of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile have not been extensively documented, its structural features suggest potential applications in drug discovery, particularly in oncology.

Rationale for Potential Anticancer Activity

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7).[11][12] The presence of the 4-fluorophenyl moiety appears to be a key contributor to this activity. It is hypothesized that these compounds may induce apoptosis in cancer cells.

The nitrile group in pharmaceuticals can act as a versatile pharmacophore, often serving as a bioisostere for other functional groups and participating in key binding interactions with biological targets.[1]

Hypothetical Mechanism of Action

Based on the activity of structurally related compounds, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile could potentially act as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival. A hypothetical target could be a protein kinase or a transcription factor involved in oncogenesis.

Caption: Hypothetical mechanism of action for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile.

This proposed mechanism is speculative and requires experimental validation through biological assays such as cytotoxicity screening, kinase inhibition assays, and apoptosis assays.

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is not widely available, precautions for handling related nitrile-containing aromatic compounds should be strictly followed.[10]

-

General Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a compound with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its chemical properties, a plausible and robust synthesis protocol, and a discussion of its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its biological activity. The information presented herein serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule.

References

Sources

- 1. 2-phenylacetonitrile | CAS#:83552-81-2 | Chemsrc [chemsrc.com]

- 2. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Fluorophenyl)-2-phenylacetonitrile | C14H10FN | CID 229820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 6. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 7. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzyl nitrile [webbook.nist.gov]

- 10. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mVOC 4.0 [bioinformatics.charite.de]

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile CAS number

An In-depth Technical Guide to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, a fluorinated organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, and plausible synthetic strategies. Furthermore, it explores the foundational role of fluorination in modern drug discovery, contextualizing the potential applications of this specific diarylacetonitrile derivative. Safety protocols, based on established data for analogous chemical structures, are also detailed to ensure responsible handling and use in a research setting.

Compound Identification and Core Properties

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a tri-aryl substituted acetonitrile. The presence of two fluorophenyl groups makes it a notable candidate for investigation as a pharmaceutical intermediate or a specialized building block in organic synthesis.[1]

| Identifier | Data | Reference |

| Chemical Name | 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile | [2] |

| Synonym | Bis-(4-fluoro-phenyl)-phenyl-acetonitrile | [3] |

| CAS Number | 289656-82-2 | [2][3][4] |

| Molecular Formula | C₂₀H₁₃F₂N | [2] |

| Molecular Weight | 305.3 g/mol | [2] |

While specific, experimentally determined properties for this exact compound are not widely published, data for structurally related compounds can provide valuable context. For instance, the parent compound, 2-phenylacetonitrile, is a colorless oily liquid with a boiling point of 233-234°C and is insoluble in water.[5][6] The introduction of the bulky and lipophilic fluorophenyl groups would be expected to significantly increase the melting point and reduce aqueous solubility.

The Strategic Role of Fluorination in Drug Development

The inclusion of fluorine in molecular design is a cornerstone of modern medicinal chemistry.[7] More than half of all new small-molecule drugs contain at least one fluorine atom, a testament to its ability to confer advantageous properties.[1]

Key Advantages of Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Introducing fluorine at a metabolically vulnerable position can block oxidation and prolong the drug's half-life.[1][8]

-

Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of a molecule. This can enhance binding to target proteins through favorable electrostatic interactions and can influence the acidity or basicity of nearby functional groups.[8][9]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[7][10] This modulation is highly context-dependent but is a critical tool for optimizing pharmacokinetics.[8]

The structure of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, featuring two fluorinated rings, positions it as a high-value intermediate for creating novel therapeutic agents where metabolic stability and target affinity are paramount.[1]

Caption: Role of Fluorinated Intermediates in Drug Discovery.

Synthesis Strategies and Mechanistic Considerations

The synthesis of diarylacetonitrile derivatives is a well-established area of organic chemistry.[11][12] While a specific, published protocol for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile was not identified, a logical and authoritative approach can be extrapolated from known reactions. A common and effective method involves the nucleophilic substitution of an aryl halide with a carbanion derived from a phenylacetonitrile precursor.

Proposed Synthetic Pathway:

A plausible synthesis could involve the reaction of 2-(4-fluorophenyl)acetonitrile with a suitable 4-fluorophenylating agent. The key is the deprotonation of the benzylic carbon of the starting nitrile to form a potent nucleophile.

-

Causality of Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base such as Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA) is required to quantitatively deprotonate the benzylic position, which has a pKa of approximately 22 in DMSO. The choice of base is critical to avoid side reactions.

-

Solvent: Anhydrous, aprotic solvents like diethyl ether, tetrahydrofuran (THF), or liquid ammonia are necessary to prevent quenching the highly reactive carbanion intermediate.

-

Reaction Conditions: The reaction is typically conducted at low temperatures (e.g., -78°C for LDA in THF or -33°C for NaNH₂ in liquid ammonia) to control reactivity and minimize side-product formation.

-

Caption: Proposed Synthetic Workflow for Diarylacetonitriles.

Exemplary Experimental Protocol: Synthesis of a Related Diarylacetonitrile

To provide a trustworthy and self-validating system, the following protocol is adapted from a verified procedure for a similar class of compounds. This methodology illustrates the practical steps involved in the synthesis of diarylacetonitriles.

Protocol: Synthesis of α-(4-chlorophenyl)-γ-phenylacetoacetonitrile

This protocol is for a related compound and serves as an illustrative example of the reaction class.

-

Preparation of Sodium Ethoxide: In a 500-mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of sodium (11.5 g, 0.5 g-atom) in absolute ethanol (150 mL).

-

Addition of Reagents: While the sodium ethoxide solution is refluxing with stirring, add a mixture of 4-chlorophenylacetonitrile (37.8 g, 0.25 mole) and ethyl phenylacetate (50.8 g, 0.31 mole) through the dropping funnel over a period of 1 hour.

-

Reaction: Continue to reflux the solution for an additional 3 hours.

-

Workup: Cool the reaction mixture and pour it into 600 mL of cold water.

-

Extraction (Base): Extract the aqueous alkaline mixture three times with 200-mL portions of diethyl ether. Discard the ether extracts.

-

Acidification: Acidify the aqueous solution with cold 10% hydrochloric acid.

-

Extraction (Product): Extract the acidified solution three times with 200-mL portions of diethyl ether.

-

Washing: Combine the ether extracts and wash sequentially with 100 mL of water, twice with 100 mL of 10% sodium bicarbonate solution, and once more with 100 mL of water.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the ether by distillation to yield the crude product.

-

Purification: The crude product may be purified by recrystallization from methanol or aqueous methanol.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is not publicly available, the hazards can be inferred from related arylacetonitrile compounds, which are often toxic.[13][14] Extreme caution must be exercised.

-

Health Hazards: Arylacetonitriles can be harmful or toxic if swallowed, in contact with skin, or if inhaled.[13] They may cause skin, eye, and respiratory irritation.[14]

-

Engineering Controls: All manipulations should be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[13] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear impervious gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] Do not release into the environment.

References

- Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

-

ChemRxiv. (n.d.). Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry. Retrieved from [Link]

-

RSC Publishing. (2024). Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry. Retrieved from [Link]

-

科华智慧. (n.d.). CAS号:289656-82-2-BIS-(4-FLUORO-PHENYL). Retrieved from [Link]

- ResearchGate. (2024). Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry. Request PDF.

-

Fluoropharm. (n.d.). 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (2025).

- Safety D

- ResearchGate. (n.d.). Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry. Request PDF.

- Thermo Fisher Scientific. (2009).

-

PubChem. (n.d.). 2-(4-Fluorophenyl)-2-phenylacetonitrile. Retrieved from [Link]

- Fisher Scientific. (2009).

- Covestro Solution Center. (n.d.).

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-phenylacetonitrile. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. CAS号:289656-82-2-BIS-(4-FLUORO-PHENYL)-PHENYL-ACETONITRILE - 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile-科华智慧 [kehuaai.com]

- 3. BIS-(4-FLUORO-PHENYL)-PHENYL-ACETONITRILE | 289656-82-2 [chemicalbook.com]

- 4. 289656-82-2 | 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile - Fluoropharm [fluoropharm.com]

- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-phenylacetonitrile | CAS#:83552-81-2 | Chemsrc [chemsrc.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00031A [pubs.rsc.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

A Comprehensive Technical Guide to the Synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a complex organic molecule with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a quaternary carbon center bonded to two fluorophenyl groups, a phenyl group, and a nitrile moiety, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of a primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization.

Core Synthesis Pathway: Nucleophilic Substitution of a Tertiary Alcohol

The most prevalent and logical synthetic approach to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile involves the cyanation of a corresponding tertiary alcohol precursor, 2,2-Bis(4-fluorophenyl)-2-phenylethanol. This method is advantageous due to the relative accessibility of the starting materials and the generally high efficiency of the nucleophilic substitution reaction. The overall transformation can be conceptualized as the replacement of a hydroxyl group with a cyanide group, a key step in the formation of nitriles.

Retrosynthetic Analysis

A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-CN bond, identifying the tertiary alcohol as the immediate precursor. This alcohol, in turn, can be synthesized via a Grignard reaction between a suitable ketone and a phenylmagnesium halide.

In-depth Technical Guide on the Core Mechanism of Action of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

A Note to Our Scientific Audience:

Following a comprehensive review of the current scientific literature, it has been determined that there is a notable absence of publicly available research detailing the specific mechanism of action for the compound 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. Extensive searches of established scientific databases, peer-reviewed journals, and patent repositories have not yielded specific data on its biological targets, signaling pathways, or pharmacological effects.

While research exists for structurally related compounds, such as derivatives of 2-phenylacetonitrile and other fluorinated phenyl compounds, direct extrapolation of their mechanisms to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile would be scientifically unfounded and speculative. The precise stereochemistry and substituent positioning of a molecule are critical determinants of its biological activity, and even minor structural variations can lead to vastly different pharmacological profiles.

Therefore, in the interest of maintaining the highest standards of scientific integrity and providing our audience with accurate and reliable information, we cannot, at this time, produce an in-depth technical guide on the mechanism of action of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile.

We will continue to monitor the scientific landscape for any emerging research on this compound. Should relevant data become available, we will revisit this topic and provide the in-depth analysis that our scientific and research community expects. We encourage researchers who may have unpublished data on this compound to contribute to the scientific discourse through publication, which will undoubtedly be of great value to the broader community.

An In-depth Technical Guide to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile, a triarylacetonitrile derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established synthetic methodologies to present a robust and scientifically grounded resource.

Introduction and Significance

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile belongs to the class of triarylacetonitriles, compounds characterized by a central quaternary carbon atom bonded to three aryl groups and a nitrile moiety. The presence of two fluorophenyl groups is of particular significance in drug design, as fluorine substitution can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest potential applications as a scaffold in the development of novel therapeutic agents.

Physicochemical Properties

Based on its structure, the following physicochemical properties for 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile (CAS No: 289656-82-2) can be predicted.[1]

| Property | Predicted Value | Source |

| IUPAC Name | 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile | - |

| Molecular Formula | C20H13F2N | [2] |

| Molecular Weight | 317.32 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. (predicted) | - |

Synthesis Methodology: A Proposed Pathway

While a specific, validated synthesis protocol for 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile has not been identified in peer-reviewed literature, a plausible and efficient route can be designed based on modern cross-coupling methodologies. The palladium-catalyzed sequential arylation of a simple precursor like chloroacetonitrile offers a versatile and modular approach to unsymmetrical triarylacetonitriles.[3]

Proposed Synthetic Workflow:

The synthesis can be envisioned as a three-step process starting from 2-phenylacetonitrile, involving two sequential nucleophilic aromatic substitution reactions with 1-fluoro-4-iodobenzene.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(4-fluorophenyl)-2-phenylacetonitrile

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-phenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

-

A solution of 1-fluoro-4-iodobenzene (1.0 eq.) in anhydrous THF is then added, and the reaction is heated to reflux.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-(4-fluorophenyl)-2-phenylacetonitrile.

Step 2: Synthesis of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile

-

Following the same procedure as Step 1, 2-(4-fluorophenyl)-2-phenylacetonitrile (1.0 eq.) is deprotonated with sodium hydride (1.1 eq.) in anhydrous THF.

-

A solution of 1-fluoro-4-iodobenzene (1.0 eq.) in anhydrous THF is added, and the reaction is heated to reflux.

-

Work-up and purification are performed as described in Step 1 to yield the final product, 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile.

Causality behind Experimental Choices:

-

Palladium Catalysis: This methodology is chosen for its high efficiency, functional group tolerance, and modularity, allowing for the controlled, sequential addition of different aryl groups.[3]

-

Strong Base: A strong, non-nucleophilic base like sodium hydride is proposed to deprotonate the acidic α-proton of the acetonitrile, forming the nucleophilic carbanion necessary for the substitution reaction.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the carbanion intermediate and deactivation of the catalyst.

-

Nucleophilic Aromatic Substitution (SNAr): The reaction likely proceeds via a nucleophilic aromatic substitution mechanism, where the carbanion attacks the electron-deficient fluoroaromatic ring.[4] The presence of the electron-withdrawing fluorine atom on the iodo- or bromo-benzene facilitates this reaction.[4]

Predicted Spectroscopic Data

In the absence of experimental spectra, computational methods can provide valuable predictions for the characterization of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile.

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-7.5 ppm). The protons on the phenyl ring will likely appear as a multiplet. The protons on the two 4-fluorophenyl rings will exhibit splitting patterns characteristic of para-substituted benzene rings (two doublets or a complex multiplet) and will also show coupling to the fluorine atoms.

13C NMR Spectroscopy (Predicted):

-

Quaternary Carbon: A singlet corresponding to the central quaternary carbon is expected, though its observation may be challenging due to the lack of attached protons.

-

Nitrile Carbon: A signal for the nitrile carbon (-C≡N) is anticipated around δ 115-125 ppm.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 120-140 ppm) will be present. The carbons directly bonded to fluorine will show characteristic splitting (a doublet) due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted):

-

Nitrile Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm-1 is characteristic of the C≡N stretching vibration.

-

Aromatic C-H Stretch: Bands above 3000 cm-1.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm-1 region.

-

C-F Stretch: A strong absorption band in the 1100-1250 cm-1 region.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 317.32).

Potential Applications in Drug Development

The structural features of 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile suggest its potential as a scaffold in medicinal chemistry.

-

Metabolic Stability: The presence of two fluorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of drug candidates derived from this scaffold.

-

Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Target Engagement: The tri-aryl arrangement provides a rigid, three-dimensional structure that can be tailored to fit into the binding pockets of various biological targets. The nitrile group can also participate in hydrogen bonding interactions.

While no specific biological activities have been reported for this compound, related fluorinated phenylacetonitrile derivatives have been investigated for their potential as anticancer agents.

Safety and Handling

According to the available Safety Data Sheet (SDS), 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific hazards are not well-defined due to the lack of extensive toxicological data.

Conclusion

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile represents an intriguing yet under-explored molecule with potential for applications in both medicinal chemistry and materials science. This guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data provides a basis for its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising compound.

References

-

The Concise Synthesis of Unsymmetric Triarylacetonitriles via Pd-Catalyzed Sequential Arylation: A New Synthetic Approach to Tri- and Tetraarylmethanes. Organic Letters. Available at: [Link]

-

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. Fluoropharm. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

A Keystone Intermediate in the Development of Novel Therapeutics

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, a pivotal intermediate in the development of the clinical candidate Senicapoc. The document details the synthetic pathway, delves into the rationale behind the methodological choices, and presents a step-by-step protocol for its preparation and subsequent conversion to 2,2-Bis(4-fluorophenyl)-2-phenylacetamide (Senicapoc). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the practical synthesis and chemical properties of this important triarylacetonitrile derivative.

Introduction: The Emergence of a Triaryl Scaffold

The discovery of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is intrinsically linked to the development of Senicapoc, a potent and selective blocker of the Gardos channel (KCa3.1), which has been investigated for the treatment of sickle cell anemia. The triaryl scaffold of these compounds represents a significant pharmacophore, and the synthetic accessibility of the nitrile intermediate was a crucial step in enabling the exploration of this chemical space. The initial disclosure of the synthesis of this class of compounds, including the title nitrile and its corresponding amide, Senicapoc, can be traced back to research conducted at Icagen, Inc., as detailed in their patent literature.

The core structure, featuring a quaternary carbon substituted with two 4-fluorophenyl groups, a phenyl group, and a nitrile moiety, presents a unique synthetic challenge. The methodology developed for its synthesis provides a practical and scalable route, which will be the central focus of this guide.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is achieved through a two-step process, commencing with the formation of a diarylacetonitrile intermediate, followed by the introduction of the second 4-fluorophenyl group. The subsequent hydrolysis of the nitrile furnishes the target amide, Senicapoc.

Synthesis of the Diarylacetonitrile Intermediate: 4-Fluoro-α-phenylbenzeneacetonitrile

The initial step involves the nucleophilic substitution of a benzylic halide with a cyanide source. This reaction is a well-established method for the formation of nitriles. The choice of a phase-transfer catalyst is critical in this step to facilitate the reaction between the organic-soluble halide and the aqueous-soluble cyanide salt.

Arylation of the Diarylacetonitrile: Formation of the Triarylacetonitrile

The second and key step is the arylation of 4-fluoro-α-phenylbenzeneacetonitrile to introduce the second 4-fluorophenyl group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The acidity of the α-proton of the diarylacetonitrile is enhanced by the electron-withdrawing nature of the nitrile and the adjacent aromatic rings, allowing for its deprotonation by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking an activated aryl halide, in this case, 4-fluoronitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack and is a good leaving group.

Hydrolysis of the Nitrile to the Amide: The Final Step to Senicapoc

The final transformation is the hydrolysis of the triarylacetonitrile to the corresponding primary amide, Senicapoc. This is typically achieved under basic conditions using a peroxide source, such as hydrogen peroxide. The reaction proceeds via the initial formation of a peroxyimidic acid intermediate, which then rearranges to the amide.

Experimental Protocols

The following protocols are based on the procedures outlined in the foundational patent literature.

Synthesis of 4-Fluoro-α-phenylbenzeneacetonitrile

Materials:

-

4-Fluorobenzyl chloride

-

Phenylacetonitrile

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

Procedure:

-

A mixture of 4-fluorobenzyl chloride, phenylacetonitrile, and tetrabutylammonium bromide in toluene is prepared.

-

A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred mixture at a controlled temperature.

-

The reaction is monitored for completion by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, the reaction mixture is diluted with water and the organic layer is separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude 4-fluoro-α-phenylbenzeneacetonitrile is purified by a suitable method, such as column chromatography or distillation.

Synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Materials:

-

4-Fluoro-α-phenylbenzeneacetonitrile

-

4-Fluoronitrobenzene

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-fluoro-α-phenylbenzeneacetonitrile in anhydrous DMF, sodium hydride is added portion-wise at a controlled temperature (e.g., 0 °C) under an inert atmosphere.

-

The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the carbanion.

-

A solution of 4-fluoronitrobenzene in DMF is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored for completion.

-

Upon completion, the reaction is carefully quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 2,2-bis(4-fluorophenyl)-2-phenylacetonitrile is purified by column chromatography on silica gel.

Synthesis of 2,2-Bis(4-fluorophenyl)-2-phenylacetamide (Senicapoc)

Materials:

-

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Sodium hydroxide (5 N aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

Procedure:

-

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is dissolved in a mixture of DMSO and ethanol.

-

A 5 N aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide, while maintaining the reaction temperature below a certain limit (e.g., 50 °C).

-

The reaction mixture is stirred until the hydrolysis is complete.

-

The mixture is then poured into water, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2,2-bis(4-fluorophenyl)-2-phenylacetamide.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile.

| Property | Value |

| CAS Number | 289656-82-2 |

| Molecular Formula | C20H13F2N |

| Molecular Weight | 317.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents |

Characterization of the synthesized compounds would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.

Visualization of the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Theoretical studies of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. Phenylacetonitrile derivatives are significant scaffolds in medicinal chemistry and materials science, and the introduction of fluorine atoms can profoundly influence molecular properties such as metabolic stability and binding affinity.[1][2] This document outlines a synergistic approach, combining quantum chemical calculations with standard spectroscopic techniques (FT-IR, NMR) to achieve a deep understanding of the molecule's structural, vibrational, and electronic characteristics. The methodologies described herein are grounded in established principles of computational chemistry and validated against experimental practices, offering a robust protocol for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Phenylacetonitriles

The phenylacetonitrile core is a versatile building block in organic synthesis.[3] The target molecule, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, incorporates three aromatic rings and a nitrile functional group, suggesting potential applications in areas requiring specific electronic and steric properties. The strategic placement of two fluorine atoms is of particular interest; fluorine's high electronegativity can alter the molecule's electrostatic profile, lipophilicity, and metabolic pathways, making it a valuable moiety in drug design.[4] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable predictive power, allowing for the elucidation of molecular properties before undertaking extensive experimental synthesis and analysis.[5] This guide details a workflow that leverages DFT to predict and interpret experimental data, creating a self-validating system for the comprehensive characterization of the title compound.

Integrated Analytical Workflow: A Synergistic Approach

The robust characterization of a novel compound relies on the integration of theoretical predictions and experimental validation. Computational models provide a microscopic view of molecular geometry and electronic structure, which in turn allows for a more precise interpretation of macroscopic data from spectroscopic analyses.

Caption: Integrated workflow for theoretical and experimental analysis.

Methodologies: Theoretical and Experimental Protocols

Quantum Chemical Calculations

The cornerstone of the theoretical analysis is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[6]

Protocol for DFT Calculations:

-

Software: All quantum chemical calculations are performed using the Gaussian 09 suite of programs or a similar software package.[7]

-

Method Selection: The B3LYP hybrid functional is chosen for its proven reliability in predicting the geometries and vibrational spectra of a wide range of organic systems.[8][9] B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7]

-

Basis Set: The 6-311++G(d,p) basis set is employed.[10][11] This split-valence triple-zeta basis set includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) to allow for anisotropy in electron distribution, which is crucial for systems with multiple phenyl rings and heteroatoms.

-

Geometry Optimization: The molecular structure of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the FT-IR spectrum.[12] A scaling factor (e.g., ~0.967) is typically applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.[13]

-

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding tensors for predicting ¹H and ¹³C NMR chemical shifts in a chosen solvent (e.g., CDCl₃), using the Polarizable Continuum Model (PCM).[7][12][14]

Synthesis and Spectroscopic Analysis

While this guide focuses on theoretical studies, a plausible experimental protocol is outlined below for context and validation.

Protocol for Synthesis: The synthesis could be adapted from established methods for creating quaternary α-aryl nitriles. A potential route involves the nucleophilic substitution of a suitable di-arylmethyl halide with phenylacetonitrile anion or a related cyanation reaction.[3][15]

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the starting materials in a suitable anhydrous solvent like THF or DMF.

-

Base Addition: Slowly add a strong base (e.g., NaH or LDA) at a reduced temperature (e.g., 0 °C) to deprotonate the precursor.

-

Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress via Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and perform a liquid-liquid extraction. The crude product is then purified using column chromatography on silica gel.

Protocol for Spectroscopic Characterization:

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a PerkinElmer spectrometer or equivalent, typically in the 4000–400 cm⁻¹ range, with the sample prepared as a KBr pellet.[7][8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a Bruker spectrometer (e.g., at 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[7][14]

Results and Discussion: A Theoretical Deep Dive

Optimized Molecular Geometry

The DFT/B3LYP/6-311++G(d,p) level of theory is used to obtain the optimized 3D structure. The key structural parameters to be analyzed are the bond lengths, bond angles, and dihedral angles. The results would be tabulated to provide a clear quantitative description of the molecular geometry.

Table 1: Predicted Key Geometrical Parameters

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-C (phenyl) | Aromatic carbon-carbon bond length | 1.39 - 1.44 Å |

| C-CN | Bond between quaternary C and nitrile C | ~1.47 Å |

| C≡N | Carbon-nitrogen triple bond length | ~1.16 Å |

| C-F | Aromatic carbon-fluorine bond length | ~1.39 Å |

| ∠(C-Cq-C) | Angle around the central quaternary carbon | ~109.5° (tetrahedral) |

| Dihedral Angles | Torsion angles of the three phenyl rings | Variable |

The analysis would focus on the spatial arrangement of the three phenyl rings around the central quaternary carbon, which dictates the molecule's overall shape and steric hindrance.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies are used to simulate the FT-IR spectrum, allowing for the assignment of major experimental absorption bands.[7][16]

Table 2: Assignment of Key Vibrational Modes

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | (To be determined) |

| Nitrile C≡N Stretch | ~2240 | (To be determined) |

| Aromatic C=C Stretch | 1600 - 1450 | (To be determined) |

| C-F Stretch | 1250 - 1100 | (To be determined) |

The C≡N stretching frequency is a highly characteristic peak and its calculated value should closely match the experimental one, serving as a key validation point. The C-F stretching vibrations are also important markers for confirming the presence of the fluorophenyl groups.

NMR Spectral Analysis

The GIAO method provides theoretical chemical shifts that are correlated with experimental values.[7] This comparison is crucial for confirming the molecular structure.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

| Atom/Group | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| Phenyl-H | 7.0 - 7.5 | (To be determined) | 125 - 130 | (To be determined) |

| 4-Fluorophenyl-H | 7.0 - 7.3 | (To be determined) | 115 - 135 | (To be determined) |

| Quaternary C | - | - | ~50-60 | (To be determined) |

| C≡N | - | - | ~117-120[7] | (To be determined) |

| C-F (ipso-carbon) | - | - | ~160-165 | (To be determined) |

The protons on the fluorinated rings are expected to show distinct splitting patterns due to H-F coupling. The theoretical calculations can help in assigning these complex multiplets. The predicted chemical shift for the quaternary carbon and the nitrile carbon are unique identifiers of the core structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity.[17] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[18]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.[9][19] A large gap suggests high stability and low reactivity.

-

Orbital Distribution: The visualization of HOMO and LUMO surfaces reveals the regions of the molecule involved in electronic excitations. For this molecule, the HOMO is likely to be distributed over the electron-rich phenyl rings, while the LUMO might be localized more towards the electron-withdrawing nitrile group.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack.[20][21][22] It is a 3D map of the electrostatic potential, where different colors represent varying potential values.

-

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, these areas are expected around the highly electronegative nitrogen atom of the nitrile group and the fluorine atoms.[10][23]

-

Positive Potential (Blue): These regions are electron-deficient (dominated by nuclear charge) and are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the phenyl rings.[23]

-

Neutral (Green): These regions have a near-zero potential.

The MEP map provides crucial insights for understanding intermolecular interactions, such as hydrogen bonding, and can guide the design of derivatives with specific binding properties.[10][20]

Conclusion

The integrated computational and spectroscopic approach detailed in this guide provides a powerful and efficient pathway for the comprehensive characterization of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict molecular geometry, vibrational modes (FT-IR), NMR chemical shifts, and key electronic properties through HOMO-LUMO and MEP analyses. These theoretical predictions serve not only as standalone data but also as an essential tool for the accurate interpretation of experimental results. This synergistic workflow enhances scientific rigor and accelerates the research and development process for novel chemical entities.

References

-

Gangwar, S., et al. (2016). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. ResearchGate. Available at: [Link]

-

Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Journal of Applicable Chemistry. Available at: [Link]

-

Molecular Electrostatic Potentials. ResearchGate. Available at: [Link]

-

Molecular electrostatic potential (MEP) values of all compounds (5a-f). ResearchGate. Available at: [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

2-(4-Fluorophenyl)-2-phenylacetonitrile. PubChem. Available at: [Link]

-

Shin, D., & Jung, Y. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics. Available at: [Link]

-

phenyl acetonitrile, 140-29-4. thegoodscentscompany.com. Available at: [Link]

-

Third-order NLO studies of 2, 4-Bis (4-fluorophenyl). ResearchGate. Available at: [Link]

-

Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

2-HYDROXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Available at: [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available at: [Link]

-

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. Fluoropharm. Available at: [Link]

-

Synthesis, spectroscopic characterization, X-ray analysis and theoretical studies on the spectral features (FT-IR, 1H-NMR), chemical reactivity, NBO analyses of 2-(4-fluorophenyl)-2-(4-fluorophenylamino) acetonitrile, and its docking into IDO enzyme. ResearchGate. Available at: [Link]

-

Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Organic and Medicinal Chemistry International. Available at: [Link]

-

Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. National Center for Biotechnology Information. Available at: [Link]

-

FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. Available at: [Link]

-

Trivedi, S. K., & Dixit, C. K. (2017). Theoretical Study of (RS) - (4-fluorophenyl) (pyridine-2yl) methanol using Density Functional Theory. Semantic Scholar. Available at: [Link]

-

Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Center for Biotechnology Information. Available at: [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. Available at: [Link]

-

Mechanism of selective C–H cyanation of 2-phenylpyridine with benzyl nitrile catalyzed by CuBr: a DFT investigation. Royal Society of Chemistry. Available at: [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. Available at: [Link]

-

Intelligent Software Agent (ISA). ResearchGate. Available at: [Link]

-

Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ResearchGate. Available at: [Link]

-

Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. CyberLeninka. Available at: [Link]-4-hydroxyphenylazo-phthalonitrile-dft-study)

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 3. 2-Phenylacetonitrile|For Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. scholar.unair.ac.id [scholar.unair.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgsyn.org [orgsyn.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. scirp.org [scirp.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. chemrxiv.org [chemrxiv.org]

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile safety and handling

An In-depth Technical Guide to the Safe Handling of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile. Intended for researchers, chemists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) information, which is notably incomplete for this compound. By employing hazard analysis through structural analogy and adhering to the precautionary principle, this guide establishes a robust framework for mitigating risks when working with this and other novel compounds of unknown toxicity. We will dissect the molecule's constituent toxicophores—the aromatic nitrile and the bis-fluorophenyl groups—to build a scientifically grounded risk assessment and define appropriate engineering controls, personal protective equipment (PPE), and emergency procedures.

Compound Profile and Introduction

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a complex organic molecule, likely utilized as an intermediate in pharmaceutical research and development. Its structure combines features that warrant significant caution. While a specific, comprehensive toxicological profile for this compound is not publicly available, its structural components are well-characterized in other molecules and are associated with significant health hazards.[1]

The absence of detailed hazard data necessitates a conservative approach. Therefore, this compound must be handled as a substance of high acute toxicity until empirical data proves otherwise. This guide is predicated on this "precautionary principle," ensuring the highest level of safety.[2]

| Property | Value | Source |

| CAS Number | 289656-82-2 | Echemi[1] |

| Molecular Formula | C₂₁H₁₃F₂N | - |

| Molecular Weight | 317.34 g/mol | - |

| Appearance | Solid (form may vary) | General knowledge |

| Primary Use | Industrial and scientific research | Echemi[1] |

Hazard Identification and Risk Assessment by Structural Analogy

A rigorous risk assessment is paramount. Given the limited direct data[1], we must infer potential hazards by examining the molecule's key functional groups.

The Aromatic Nitrile Moiety (-C≡N)

The nitrile group is a well-known toxicophore. Organic nitriles, particularly those like the structurally related Phenylacetonitrile (also known as Benzyl Cyanide), are classified as highly toxic.

-

Acute Toxicity: Phenylacetonitrile is designated as "Fatal if inhaled" and "Toxic if swallowed or in contact with skin."[3][4][5] Symptoms of nitrile poisoning are similar to those of hydrogen cyanide, as some nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration.[4] Symptoms can include headache, dizziness, rapid heart rate, convulsions, and coma.[4][6]

-

Mechanism of Action: The toxicity stems from the potential blockade of cellular respiration by interfering with cytochrome c oxidase. Utmost caution is advised for all compounds in this class.[4]

-

Hazardous Decomposition: In the event of a fire or reaction with strong acids, highly toxic gases such as hydrogen cyanide (HCN) and nitrogen oxides (NOx) can be released.[5][7]

The Bis(4-fluorophenyl) Moiety

The presence of two fluorinated phenyl rings introduces additional, distinct potential hazards. Fluorinated organic compounds can exhibit complex toxicological profiles.

-

Metabolic Stability and Persistence: The carbon-fluorine bond is exceptionally strong, which can make these compounds resistant to biological degradation and potentially lead to bioaccumulation.[8][9]

-

Toxicity of Metabolites: While the C-F bond is strong, metabolic processes can sometimes cleave it, liberating fluoride ions or forming toxic metabolites like fluoroacetic acid from other fluorinated precursors.[9] Elevated fluoride levels can lead to skeletal fluorosis, while metabolites can interfere with critical metabolic cycles.[9]

-

Organ Damage: Animal studies on various fluorine-containing monomers have shown the kidney to be a major toxicological target.[10]

Summary of Postulated Hazards

Based on the analysis of structural analogs, we can construct a postulated hazard profile for 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile.

| Hazard Class | Postulated Severity & Rationale |

| Acute Toxicity (Oral, Dermal) | High (Category 1 or 2) - Based on analogs like Phenylacetonitrile.[3][4] Assumed to be rapidly absorbed through the skin. |

| Acute Toxicity (Inhalation) | High (Category 1 or 2) - Assumed to be "Fatal if inhaled" due to the nitrile group and the solid's potential to form dust/aerosols.[3][4] |

| Skin Corrosion/Irritation | Moderate - May cause irritation upon prolonged contact. |

| Serious Eye Damage/Irritation | High - Likely to cause serious eye irritation.[11] |

| Organ Toxicity | High Potential - Potential for targeting the central nervous system, cardiovascular system (from nitrile), and kidneys (from fluorinated moieties).[4][6][10] |

| Environmental Hazard | High - Many aromatic nitriles are very toxic to aquatic life with long-lasting effects. |

A Framework for Safe Handling: The Self-Validating Protocol

The following protocols are designed as a self-validating system, minimizing exposure regardless of the compound's true, uncharacterized toxicity.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's performance should be verified regularly.

-

Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.[12] Protect work surfaces with disposable, plastic-backed absorbent paper.[13]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against splashes and accidental contact.

| PPE Item | Specification & Rationale |

| Hand Protection | Double-gloving with 8 mil+ Nitrile Gloves. Thin nitrile gloves offer only brief splash protection and must be changed immediately upon contamination.[12][13] Double-gloving provides an extra barrier. Always inspect gloves before use and remove them carefully to avoid contaminating your skin.[7][12] |

| Eye/Face Protection | Chemical splash goggles AND a full-face shield. Goggles protect from splashes, while the face shield provides an additional layer of protection for the entire face, which is critical when handling highly toxic substances.[1][2] |

| Body Protection | Chemical-resistant lab coat and long pants. A lab coat specifically designated for work with highly toxic materials should be used. Ensure it is fully buttoned. Do not wear it outside the laboratory area.[2] |

| Respiratory Protection | Not typically required if all work is done in a fume hood. However, if there is a potential for exceeding exposure limits or in an emergency (e.g., large spill), a full-face respirator with appropriate cartridges should be used by trained personnel.[1][4] |

Experimental Workflow: Weighing and Solution Preparation

This step-by-step protocol exemplifies the integration of safety measures into a common laboratory task.

Objective: To safely weigh 100 mg of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile and prepare a 10 mg/mL stock solution.

Workflow Diagram:

Caption: Workflow for Handling Highly Toxic Solids.

Methodology:

-

Preparation:

-

Don all required PPE: double nitrile gloves, lab coat, chemical splash goggles, and face shield.

-

Prepare the chemical fume hood. Verify the airflow monitor is functioning correctly. Cover the work surface with disposable bench paper.

-

Place all necessary equipment inside the hood: analytical balance, spatulas, weigh paper/boat, the sealed container of the compound, a vial for the solution, and the chosen solvent.

-

-

Weighing and Transfer (Inside Hood):

-

Carefully open the main container.

-

Using a clean spatula, transfer an approximate amount of the solid to a tared weigh boat on the balance. Keep all movements slow and deliberate to avoid creating airborne dust.

-

Record the exact weight.

-

Carefully transfer the weighed solid into the labeled receiving vial.

-

Securely close the primary compound container.

-

-

Solution Preparation (Inside Hood):

-

Add the calculated volume of solvent to the vial containing the solid.

-

Secure the cap on the vial.

-

Mix via vortexing or sonication until fully dissolved. The final solution container should be clearly labeled with the compound name, concentration, solvent, and appropriate hazard pictograms.

-

-

Decontamination and Waste Disposal:

-

All items that came into direct contact with the solid (weigh boat, spatula tip, disposable bench paper) must be disposed of in a designated, sealed "Acutely Toxic Solid Waste" container.

-

Using a cloth dampened with an appropriate solvent (e.g., 70% ethanol), wipe down the exterior of the stock solution vial, the spatula handle, and the work surface inside the hood. Dispose of the cloth in the hazardous waste container.

-

-

Final Steps:

-

Remove the outer pair of gloves and dispose of them in the hazardous waste container before leaving the fume hood.

-

Transport the sealed final solution vial to its storage location.

-

Remove the remaining PPE and wash hands and forearms thoroughly with soap and water.[12]

-

Emergency Procedures

Immediate and correct response to an emergency is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. Provide the SDS of the compound and its toxic analogs (like Phenylacetonitrile) to the medical personnel.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation).[5][6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[5] Seek immediate medical attention.

-